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Compound of Interest

(52)-5-benzylideneimidazolidine-
2,4-dione

Cat. No.: B1200397

Compound Name:

The 5-benzylidenehydantoin scaffold is a versatile pharmacophore that has been extensively
studied for a variety of therapeutic applications. This guide provides a comparative analysis of
the structure-activity relationships (SAR) of 5-benzylidenehydantoin derivatives, focusing on
their anticancer, anticonvulsant, and antimicrobial activities. The information is tailored for
researchers, scientists, and drug development professionals, with a focus on quantitative data,
experimental methodologies, and mechanistic insights.

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research on 5-benzylidenehydantoins has centered on their potential as
anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the
Epidermal Growth Factor Receptor (EGFR).[1][2][3] Dysregulation of EGFR signaling is a key
factor in the development and progression of several cancers, making it a prime therapeutic
target.[4][5]

The anticancer activity of 5-benzylidenehydantoins is intricately linked to the nature and
position of substituents on both the hydantoin ring and the benzylidene moiety.

o Substitution at N-1 and N-3 of the Hydantoin Ring: A lipophilic substituent at the N-1 position
is generally favorable for antiproliferative activity.[6] For instance, the compound UPR1024,
which bears a 1-phenethyl group, is a potent derivative.[6] Molecular modeling studies
suggest that the amide group of the hydantoin ring interacts with the hinge region of the
kinase's ATP-binding site.[7]
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e The 5-Benzylidene Moiety: The benzylidene group is crucial for activity, as it is expected to
occupy a hydrophobic region within the catalytic domain of the kinase.[2] Substitutions on
the phenyl ring of the benzylidene group can significantly modulate activity. For example, a
hydroxyl group at the para-position, as seen in UPR1024, contributes to its high potency.[6]
Halogen substitutions have also been shown to influence activity, with a 4-bromo derivative
showing equipotent activity to doxorubicin in one study.[7]

e Dual Mechanism of Action: Some 5-benzylidenehydantoins, including UPR1024, exhibit a
dual mechanism of action. They not only inhibit EGFR autophosphorylation but also induce
DNA damage, leading to an increase in p53 levels.[1][6] This multi-faceted approach could
be beneficial in overcoming drug resistance.[1]

The following table summarizes the in vitro activity of selected 5-benzylidenehydantoin
derivatives against various cancer cell lines and kinases.
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The diagram below illustrates the proposed mechanism of action for 5-benzylidenehydantoins
as EGFR inhibitors, leading to cell cycle arrest and apoptosis.
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Caption: EGFR signaling pathway and points of inhibition by 5-benzylidenehydantoins.

Anticonvulsant Activity

The hydantoin core is a well-established scaffold in anticonvulsant drugs, with phenytoin being
a classic example.[8] Research into 5-benzylidenehydantoins has revealed that this class also
possesses significant anticonvulsant properties.

o 5-Benzylidene vs. 5-Benzyl: Both 5-benzylidene and the corresponding reduced 5-
benzylhydantoins have been evaluated for anticonvulsant activity.[9]

o Aromatic Substitution: Substitution on the 5-phenyl ring is critical for activity against
generalized tonic-clonic seizures.[8] Electron-withdrawing groups, such as a trifluoromethyl
group at the meta-position of the benzyl ring, have been found to be particularly effective.[9]

o N-alkylation: N-methylation has been shown to decrease activity in the maximal electroshock
(MES) test but enhance activity against chemically-induced seizures.[10]

« Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can
enhance anticonvulsant activity.[7]

Data for anticonvulsant activity is often presented as the dose required to protect a certain
percentage of animals from seizures (ED50).
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Anticonvulsan

Compound 5-Substituent —— ED50 (mgl/kg) Reference
es
3-
14 (Trifluoromethyl) MES (rats) Potent [9]
benzyl
Phenytoin 5,5-Diphenyl MES (rats) 9.5 [8]

Note: Specific ED50 values for a range of 5-benzylidenehydantoins are not readily available in
the provided search results, but compound 14 was highlighted as the most potent in its series.

The following diagram outlines a typical workflow for screening compounds for anticonvulsant

activity.
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Caption: Workflow for in vivo anticonvulsant activity screening.

Antimicrobial Activity

While less explored than their anticancer and anticonvulsant properties, some 5-
benzylidenehydantoins have demonstrated promising antimicrobial activity, particularly against
Mycobacterium tuberculosis.[11]

* Aromatic Substitution: Chloro-substitutions on the benzylidene ring appear to be beneficial
for antimycobacterial activity. Specifically, 2-chloro- and 2,4-dichlorobenzylidene derivatives
have shown notable effects.[11]
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Substitution at N-2: The substitution pattern at the N-2 position of the imidazoline-4-one core
(a related structure) also plays a role in the overall antimicrobial profile.[11]

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC).

Compound Class Target Organism MIC Range (pg/mL) Reference
2-Chloro- and 2,4- ) -
] ] Mycobacterium Not specified, but
dichlorobenzylidene ] ) - ) [11]
tuberculosis identified as active

hydantoins

Note: Specific MIC values for a series of compounds were not detailed in the initial search

results.

Experimental Protocols

Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., poly-GT), and
ATP.

Compound Addition: Add the test 5-benzylidenehydantoin derivative at various
concentrations to the reaction mixture. A control with no inhibitor is also prepared.

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific
duration to allow the kinase reaction to proceed.

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can
be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by
measuring the depletion of ATP using a luminescent assay (e.g., ADP-GIo).[2]

Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration and determine the IC50 value.

Animal Model: Typically performed in rats or mice.

Compound Administration: The test compound is administered orally or intraperitoneally at
various doses.
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 Induction of Seizure: After a predetermined time for drug absorption, a supramaximal
electrical stimulus is delivered through corneal or auricular electrodes.

o Observation: The animals are observed for the presence or absence of a tonic hind limb
extension, which is indicative of a generalized tonic-clonic seizure.

» Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb
extension (ED50) is calculated.

o Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth
medium in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with a standardized suspension of the target
microorganism (e.g., Mycobacterium tuberculosis).

 Incubation: The plate is incubated under appropriate conditions (temperature, time, and
atmosphere) for the growth of the microorganism.

e Observation: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

This comparative guide highlights the significant therapeutic potential of the 5-
benzylidenehydantoin scaffold. The modular nature of this molecule allows for fine-tuning of its
biological activity through targeted chemical modifications, making it a promising platform for
the development of novel drugs for a range of diseases. Further research, particularly in
optimizing the pharmacokinetic and toxicological profiles of lead compounds, will be crucial in
translating these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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